3-((4-isopropylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
3-((4-isopropylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C24H23N5O2S2 and its molecular weight is 477.6. The purity is usually 95%.
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Biological Activity
The compound 3-((4-isopropylphenyl)sulfonyl)-N-(4-methylbenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a member of the thienotriazolopyrimidine family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N5O2S. It features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with a sulfonyl group and an isopropylphenyl substituent. The structure contributes to its pharmacological properties.
Research indicates that compounds in this class exhibit significant activity as serotonin receptor antagonists , specifically targeting the 5-HT6 receptor . This receptor is implicated in various neurological processes and is a target for treating conditions such as schizophrenia and cognitive deficits.
Binding Affinity
In studies comparing various derivatives, the compound demonstrated a binding affinity (Ki) of approximately 1.7nM for the 5-HT6 receptor. This potent affinity suggests that it could modulate serotonin pathways effectively, potentially leading to therapeutic benefits in neuropsychiatric disorders .
In Vitro Studies
In vitro assays have shown that the compound inhibits serotonin-induced cellular responses with an IC50 value of 29.0nM. This indicates a strong capacity to block serotonin's effects at the receptor level, which is crucial for its potential use in treating disorders related to serotonin dysregulation .
Selectivity Profile
The selectivity of this compound for the 5-HT6 receptor over other serotonin receptors (such as 5-HT2A and 5-HT2B) has been documented. This selectivity is essential for minimizing side effects associated with broader receptor interactions .
Case Study 1: Neuropharmacological Effects
A study involving animal models demonstrated that administration of this compound led to significant improvements in cognitive functions affected by serotonin dysregulation. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups
Case Study 2: Antidepressant Potential
Another investigation assessed the antidepressant-like effects of the compound in rodent models. Results showed that it produced effects comparable to standard antidepressants, suggesting its potential role as an alternative treatment for depression .
Safety and Toxicity
Preliminary toxicological assessments indicate a favorable safety profile for this compound. In various assays, it exhibited low toxicity levels at therapeutic doses. Further long-term studies are needed to fully establish its safety in clinical settings.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-15(2)18-8-10-19(11-9-18)33(30,31)24-23-26-22(25-14-17-6-4-16(3)5-7-17)21-20(12-13-32-21)29(23)28-27-24/h4-13,15H,14H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUDPGJZZOXRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.